5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Description
5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 5 and a 4-phenylpiperazinyl moiety at position 2. This structure combines a thienopyrimidine scaffold—a known pharmacophore in medicinal chemistry—with aryl and piperazine substituents, which are frequently employed to modulate bioavailability, receptor affinity, and metabolic stability .
Thieno[2,3-d]pyrimidines are recognized for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in nucleotide biosynthesis and cancer therapy .
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4S/c1-17-8-9-19(14-18(17)2)21-15-29-24-22(21)23(25-16-26-24)28-12-10-27(11-13-28)20-6-4-3-5-7-20/h3-9,14-16H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNBVEMUYNWLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Substitution Reactions:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently. For instance, palladium-catalyzed coupling reactions and microwave-assisted synthesis are commonly employed techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenating agents, Grignard reagents, and organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
- 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine (): This analog replaces the 3,4-dimethylphenyl group with a phenyl ring and introduces a 3,4-dichlorophenyl-substituted piperazine. The electron-withdrawing chlorine atoms likely enhance TS/DHFR inhibition compared to dimethyl groups, as seen in other studies where chloro substituents improved IC50 values (e.g., 0.56 µM for DHFR inhibition in compound 7 ).
- 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (): The 4-chlorophenyl and 3-methylphenyl groups balance lipophilicity and electronic effects. Chlorine’s electron-withdrawing nature may increase metabolic stability, while the methyl group fine-tunes steric interactions with target enzymes .
Core Heterocycle Modifications
- Pyrrolo[2,3-d]pyrimidines vs. Thieno[2,3-d]pyrimidines (): Thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition compared to pyrrolo analogs due to: Aromaticity: The thiophene ring’s increased aromaticity mimics the pteridine ring of folate cofactors. Hydrogen-Bonding: The sulfur atom acts as a hydrogen-bond acceptor, enhancing binding to DHFR’s active site. Steric Compatibility: The thieno system better matches the size of the DHFR binding pocket. These factors contribute to IC50 values for thieno derivatives being 12–28 times lower than pyrrolo analogs .
Physicochemical Properties
Research Implications
The target compound’s 3,4-dimethylphenyl group may position it as a candidate for diseases requiring balanced lipophilicity and moderate enzyme inhibition. However, analogs with EWGs (e.g., chloro, nitro) remain more potent for TS/DHFR-targeted therapies . Future studies should explore:
Biological Activity
5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C28H27N3O |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | [2-(3,4-dimethylphenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
| InChI Key | NJJNWOJGCQOMSQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the thieno[2,3-d]pyrimidine core through methods such as the Gewald reaction or other heterocyclic synthesis techniques. Subsequent functionalization introduces the 3,4-dimethylphenyl and 4-phenylpiperazine groups.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit potent antiproliferative effects against various cancer cell lines. The IC50 values for these compounds often fall below 40 nM, indicating strong efficacy in inhibiting cell growth .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound 1 | 9.0 | Microtubule depolymerization |
| Compound 2 | <40 | Cytotoxic effects on cancer cells |
| Compound 3 | >125 | Lower potency compared to others |
The mechanism by which this compound exerts its biological effects is primarily through interaction with cellular microtubules. It has been observed to cause microtubule depolymerization at concentrations as low as 10 µM . This action disrupts normal cell division processes, leading to increased apoptosis in cancerous cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to thieno[2,3-d]pyrimidines:
- Microtubule Dynamics : A study demonstrated that specific derivatives caused significant microtubule depolymerization and were evaluated for their antiproliferative potency using the sulforhodamine B assay . The most potent compound in this series showed an EC50 of 19 nM.
- Antimicrobial Activity : Other research has indicated that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties, making them candidates for further development in treating infections .
Q & A
Q. Key Factors :
- Catalysts : Pd/Cu for cross-coupling reactions improves regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates .
- Temperature : 80–120°C optimizes substitution without decomposition .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry :
- Chromatography :
Q. Data Interpretation :
- Selectivity Profiling : Compare IC50 values across kinase panels to assess specificity.
- Structural Insights : Molecular docking (e.g., AutoDock Vina) predicts binding to ATP pockets .
What strategies resolve contradictions in structure-activity relationship (SAR) data for thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
- Systematic Variation : Synthesize analogs with incremental substitutions (e.g., methyl vs. chloro groups) to isolate electronic/steric effects .
- Data Normalization : Express bioactivity (e.g., IC50) relative to logP and molar refractivity to account for physicochemical biases .
- Meta-Analysis : Cross-reference published SAR datasets (e.g., antimicrobial vs. anticancer activity) to identify conserved pharmacophores .
Q. Case Study :
- Methoxy vs. Chloro Substitutents : Methoxy groups enhance solubility but reduce kinase affinity, while chloro groups improve target engagement at the expense of bioavailability .
How can computational modeling optimize this compound’s pharmacokinetic (PK) profile?
Methodological Answer:
- ADMET Prediction :
- Molecular Dynamics (MD) :
- Metabolite Identification :
- In Silico Metabolism : CYP450-mediated oxidation sites (e.g., piperazine N-dealkylation) flagged using StarDrop .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
